3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid

PKA regulatory subunit Kinase inhibitor screening Thiophene SAR

3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is a thiophene-2-carboxylic acid derivative featuring a 2,4-dichlorobenzyl thioether substituent at the 3-position. It belongs to a series of halogenated benzyl-thio-thiophene carboxylic acids investigated as small-molecule ligands for protein tyrosine phosphatases and cAMP-dependent protein kinases (PKA).

Molecular Formula C12H8Cl2O2S2
Molecular Weight 319.21
CAS No. 251097-45-7
Cat. No. B2621923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid
CAS251097-45-7
Molecular FormulaC12H8Cl2O2S2
Molecular Weight319.21
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CSC2=C(SC=C2)C(=O)O
InChIInChI=1S/C12H8Cl2O2S2/c13-8-2-1-7(9(14)5-8)6-18-10-3-4-17-11(10)12(15)16/h1-5H,6H2,(H,15,16)
InChIKeyWEBPCISMVICZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic Acid (CAS 251097-45-7): Procurement-Relevant Chemical Identity and Target Class


3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is a thiophene-2-carboxylic acid derivative featuring a 2,4-dichlorobenzyl thioether substituent at the 3-position . It belongs to a series of halogenated benzyl-thio-thiophene carboxylic acids investigated as small-molecule ligands for protein tyrosine phosphatases and cAMP-dependent protein kinases (PKA) [1]. Its structural signature—the specific 2,4-dichloro substitution pattern on the benzylic ring—distinguishes it from the more extensively characterized 3,4-dichloro isomer and creates a unique kinase selectivity fingerprint that directly impacts procurement decisions for kinase-targeted screening campaigns [2].

Why Generic Substitution Fails: Positional Isomer-Dependent Kinase Selectivity of 3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic Acid


Within the 3-(dichlorobenzyl)thio-thiophene-2-carboxylic acid series, the position of chlorine atoms on the benzylic ring is not a minor structural nuance—it is the primary determinant of target engagement. The 3,4-dichloro isomer (CAS 251096-84-1) is a validated RPTPγ ligand with a crystal structure-confirmed binding mode and a Ki of 2,500 nM, whereas the 2,4-dichloro isomer (this compound) shows no reported activity against RPTPγ but instead exhibits measurable, albeit weak, activity against PKA regulatory subunits [1][2]. Substituting one isomer for the other in a screening library or SAR campaign will direct the assay toward entirely different target classes, rendering generic procurement a source of irreproducible data [3].

Quantitative Differentiation Evidence: Head-to-Head Selectivity Profiling of 3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic Acid vs. Positional and Functional Analogs


PKA Type II-Beta Regulatory Subunit Activity: Target Compound vs. 3,4-Dichloro Isomer

The target compound (2,4-dichloro isomer) demonstrates measurable affinity for the cAMP-dependent protein kinase type II-beta regulatory subunit (Human) with an EC50 of 66,900 nM, whereas the 3,4-dichloro positional isomer shows no reported PKA activity but instead binds RPTPγ [1][2]. This constitutes a complete target-class switch driven solely by chlorine substitution position.

PKA regulatory subunit Kinase inhibitor screening Thiophene SAR

PKA Isoform Selectivity: Type II-Beta vs. Type I-Alpha Regulatory Subunit Discrimination

Within the PKA system, the target compound distinguishes between regulatory subunit isoforms. Against the type II-beta subunit (Human), the EC50 is 66,900 nM, while against the type I-alpha subunit (Bovine), the EC50 is >114,000 nM, indicating at least 1.7-fold selectivity for the type II-beta isoform [1]. This isoform preference is not reported for other members of the dichlorobenzyl-thio-thiophene series.

PKA isoform selectivity Regulatory subunit Kinase profiling

Crystallographically Validated Scaffold Class Membership with Distinct Substitution-Driven Binding Mode

The 3,4-dichloro isomer of this compound class has been co-crystallized with human RPTPγ (PDB: 3QCE, 3QCF), revealing that the 3,4-dichlorobenzyl group occupies a hydrophobic pocket adjacent to the active site and induces a 'superopen' WPD-loop conformation [1]. The 2,4-dichloro substitution pattern of the target compound is predicted to sterically preclude the same binding orientation in RPTPγ, consistent with its lack of RPTPγ activity and redirection of binding toward the PKA regulatory subunit [2]. This provides a rare structural rationale for a complete target-class switch based on a single chlorine atom shift.

RPTPγ crystal structure WPD-loop Fragment-based drug design

Optimal Deployment Scenarios for 3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic Acid in Research and Early Discovery


PKA Type II Regulatory Subunit-Focused Chemical Probe Development

The target compound's EC50 of 66,900 nM against the PKA type II-beta regulatory subunit (Human) and at least 1.7-fold selectivity over the type I-alpha isoform make it a starting scaffold for developing chemical probes that distinguish PKA holoenzyme subtypes via regulatory subunit engagement rather than catalytic site inhibition [1]. Procurement of this specific isomer is essential; the 3,4-dichloro analog is inactive against PKA and would produce a false-negative result in any PKA-targeted screen [2].

Negative Control for RPTPγ WPD-Loop Perturbation Assays

The 3,4-dichloro isomer is a validated RPTPγ ligand with co-crystal structures confirming WPD-loop stabilization in the superopen conformation. The 2,4-dichloro isomer (this compound) shows no RPTPγ binding, establishing it as a structurally matched negative control compound for RPTPγ biochemical and biophysical assays [1][2]. Using this specific isomer as a control eliminates confounding effects from scaffold-related non-specific interactions that would arise from an unrelated compound.

Kinase-Phosphatase Selectivity Pivot SAR Library Design

The dichlorobenzyl-thio-thiophene-2-carboxylic acid scaffold exhibits an extreme functional switch: the 3,4-isomer is a phosphatase (RPTPγ) ligand, while the 2,4-isomer targets a kinase regulatory subunit (PKA) [1][2]. This compound serves as a critical member of a focused positional isomer library for mapping how halogen substitution patterns rewire target class selectivity, enabling systematic exploration of kinase-phosphatase selectivity pivots within a single chemical series.

Synthetic Intermediate for Sulfone/Sulfoxide Derivatives with Enhanced Potency

The thioether sulfur of the target compound is a chemically tractable handle for oxidation to sulfoxide or sulfone derivatives. While primary activity of the parent thioether is modest (EC50 ~67 µM), oxidation of the sulfide bridge in related series has been shown to modulate both potency and target engagement profiles [1]. Procuring the 2,4-dichloro thioether specifically enables access to a distinct oxidation-state SAR series not attainable from the 3,4-isomer or the ether analog (CAS 343376-05-6).

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